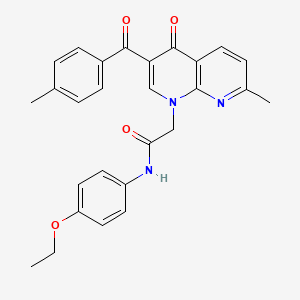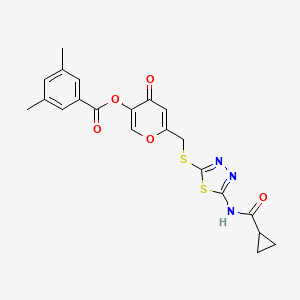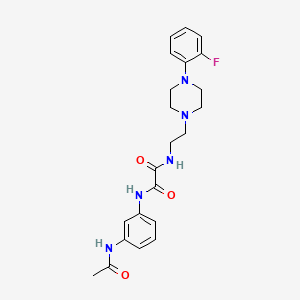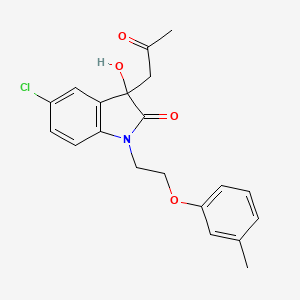
2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields such as medicine and agriculture. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for further research.
作用机制
The mechanism of action of 2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide involves inhibition of certain enzymes or proteins that are essential for the growth and survival of cancer cells or pests. This compound has been shown to inhibit the activity of certain kinases and proteases that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. In biochemistry, it has been shown to act as a fluorescent probe for imaging of biological systems. In agricultural chemistry, it has been shown to inhibit the growth and metabolism of certain pests.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide in lab experiments include its unique mechanism of action, potential application in various fields, and relatively easy synthesis method. However, its limitations include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high concentrations.
未来方向
There are several future directions for research on 2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide. In medicinal chemistry, further studies are needed to determine its potential as an anti-cancer agent and its safety and efficacy in clinical trials. In biochemistry, further studies are needed to optimize its use as a fluorescent probe for imaging of biological systems. In agricultural chemistry, further studies are needed to determine its potential as a pesticide and its safety and efficacy in field trials. Additionally, further studies are needed to explore its potential application in other fields such as materials science and nanotechnology.
合成方法
The synthesis of 2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide involves the reaction between 2-fluoroaniline and 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
2-fluoro-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide has shown potential application in various scientific research fields such as medicinal chemistry, biochemistry, and agricultural chemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as a fluorescent probe for imaging of biological systems. In agricultural chemistry, it has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests.
属性
IUPAC Name |
2-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAHEKAFACCGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)






![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)



![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)
